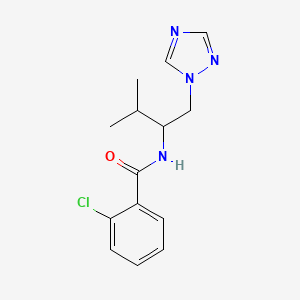

2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

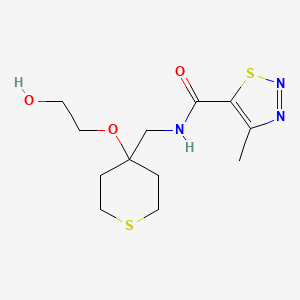

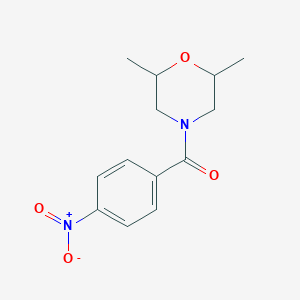

The compound “2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a triazole group, and a chloro group. Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized and their structures were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzamide, triazole, and chloro groups. For example, the triazole group is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its constituent groups. For example, compounds containing a triazole group are known to be thermally stable .Scientific Research Applications

Neuropharmacological Research

One area of research involves the exploration of substituted benzamides as potential neuropharmacological agents. For instance, a study by Norman et al. (1996) on structure-activity relationships of a series of substituted benzamides revealed the potential of these compounds as atypical antipsychotic agents, highlighting their affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman, Rigdon, Hall, & Navas, 1996).

Environmental Science

In environmental science, the photodecomposition of certain benzamide derivatives, such as propyzamide, was studied using titanium dioxide-loaded adsorbent supports as photocatalysts. This research by Torimoto et al. (1996) demonstrates the potential of benzamide derivatives in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates, suggesting applications in water purification and environmental remediation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Material Science

Another research application is found in material science, where derivatives of benzamide are used in the synthesis of novel materials. Shetty et al. (2010) studied the formation and characterization of gallium(III) complexes with monoamide derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid, demonstrating the utility of these complexes in the development of new materials with potential applications in medical imaging and radiopharmaceuticals (Shetty, Choi, Jeong, Hoigebazar, Lee, Lee, Chung, & Lee, 2010).

Safety and Hazards

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. For example, the synthesis and development of new antifungal agents are necessary, and 1,2,4-triazole is one of the most essential pharmacophore systems between five-membered heterocycles .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Similar compounds have been shown to interact with their targets and induce changes that lead to their biological effects . For instance, some compounds inhibit the function of their target proteins, leading to a decrease in the biological processes these proteins are involved in .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit viral replication, suggesting they may affect the pathways involved in viral life cycles .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For instance, some compounds have been found to induce apoptosis in cancer cells .

properties

IUPAC Name |

2-chloro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-10(2)13(7-19-9-16-8-17-19)18-14(20)11-5-3-4-6-12(11)15/h3-6,8-10,13H,7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJTVWGJJMTYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)

![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)